5-Bromo-1-methyl-2-nitro-1H-imidazole

CAS No.:

Cat. No.: VC15971601

Molecular Formula: C4H4BrN3O2

Molecular Weight: 206.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrN3O2 |

|---|---|

| Molecular Weight | 206.00 g/mol |

| IUPAC Name | 5-bromo-1-methyl-2-nitroimidazole |

| Standard InChI | InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3 |

| Standard InChI Key | VOFCKMBHQUDTAI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identification

5-Bromo-1-methyl-2-nitro-1H-imidazole is systematically named according to IUPAC guidelines, with substituents positioned at the 1-, 2-, and 5-positions of the imidazole ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 151597-78-3 | |

| Molecular Formula | ||

| Exact Mass | 204.949 g/mol | |

| Synonyms | 5-Bromo-1-methyl-2-nitroimidazole; 1H-Imidazole, 5-bromo-1-methyl-2-nitro- |

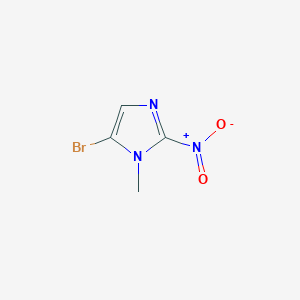

The compound’s structure (Fig. 1) features a nitro group (-NO) at the 2-position, a methyl group (-CH) at the 1-position, and a bromine atom at the 5-position. This substitution pattern influences its reactivity and intermolecular interactions .

Physicochemical Properties

Thermodynamic and Spectral Characteristics

Reported physicochemical properties vary slightly between sources, reflecting differences in measurement conditions or predictive models:

| Property | Value (ChemicalBook ) | Value (Chemsrc ) |

|---|---|---|

| Density | 2.04 ± 0.1 g/cm³ (Predicted) | N/A |

| Boiling Point | 370.7 ± 34.0 °C (Predicted) | N/A |

| pKa | -0.74 ± 0.25 (Predicted) | N/A |

| LogP (Partition Coefficient) | N/A | 1.614 |

The predicted density and boiling point suggest a high-polarity solid with limited volatility . The negative pKa indicates strong electron-withdrawing effects from the nitro group, enhancing acidity at the N-H position . LogP values imply moderate lipophilicity, favoring solubility in organic solvents like dimethylformamide (DMF) or acetonitrile .

Synthesis and Manufacturing

Synthetic Routes

-

Bromination of Nitroimidazole Precursors:

Bromination using bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) could introduce bromine at the 5-position . For example, Nichols et al. demonstrated selective bromination of 1,2-dimethylimidazole using NBS, albeit with regioselectivity challenges . -

Methylation and Nitro Group Introduction:

Sequential alkylation and nitration of 5-bromoimidazole derivatives may yield the target compound. Methylation with methyl iodide () in the presence of potassium carbonate () has been reported for similar imidazoles .

Challenges in Regioselectivity

A critical issue in imidazole functionalization is controlling regioselectivity. For instance, Efremov et al. observed mixtures of 4-bromo and 5-bromo regioisomers during methylation of 5-bromo-2-methyl-1H-imidazole . Separation techniques like preparative-TLC or crystallization may be required to isolate the desired product .

Applications in Pharmaceutical Chemistry

The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions with amines or thiols in drug candidates .

Case Study: Anticancer Agents

In the synthesis of casein kinase δ/ε inhibitors, bromoimidazoles undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs (Fig. 2) . The bromine atom acts as a leaving group, enabling cross-coupling reactions critical for constructing complex architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume